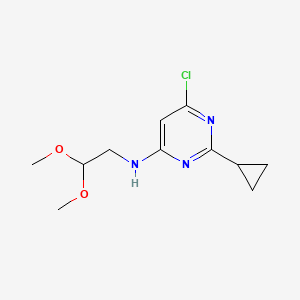
6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Overview
Description
“6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” is a chemical compound . It has been used in the study of PDE10 inhibitors .
Synthesis Analysis
The synthesis of this compound and similar pyrimidinamine derivatives has been reported in the literature . The process involves fragment screening, structure-based design, and parallel synthesis . The optimization process was guided by X-ray cocrystal structures .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was 2.00 Å .Scientific Research Applications
Synthesis and Characterization
Research demonstrates the synthesis and characterization of pyrimidine derivatives, revealing insights into their stability, reactivity, and potential applications. For instance, studies on betainic pyrimidinaminides discuss the formation of 6-amino substituted pyrimidine salts and their derivatives under different conditions, illustrating the compound's relevance in understanding pyrimidine chemistry and its derivatives' stability (Schmidt, 2002).
Heterocyclic Chemistry and Biological Potential
The exploration of pyrimidine-linked pyrazole heterocyclics showcases the compound's role in synthesizing new heterocyclic structures with potential insecticidal and antibacterial properties, emphasizing the versatility of pyrimidine derivatives in creating bioactive molecules (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
Research into ureidopyrimidones highlights the ability of pyrimidine derivatives to engage in strong dimerization through hydrogen bonding, offering insights into the compound's utility in supramolecular chemistry and the design of novel materials with specific physical properties (Beijer et al., 1998).
Pharmaceutical Applications
Investigations into pyrimidin-2-amine derivatives reveal their potential in developing antihypertensive and antimicrobial agents, showcasing the compound's significance in pharmaceutical research and the development of new therapeutic agents (Bennett et al., 1981; Murugavel et al., 2015).
Analytical and Synthetic Methods
Research on the synthesis of novel carbon-nitrogen bond cleavage reactions and the development of new pyrimidine derivatives further demonstrates the compound's utility in enhancing synthetic methodologies and creating diverse molecular architectures with specific functions (Lal & Gidwani, 1993).
Future Directions
The study of pyrimidinamine derivatives, including “6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine”, is a promising area of research . These compounds have excellent biological activity and a different mode of action from other fungicides . This makes them potential candidates for the development of new agrochemicals .
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-16-10(17-2)6-13-9-5-8(12)14-11(15-9)7-3-4-7/h5,7,10H,3-4,6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVGNRHCVCXFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)C2CC2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





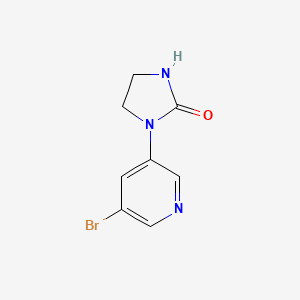
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
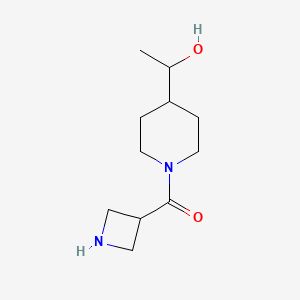
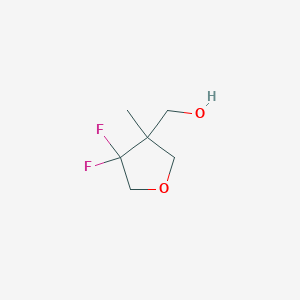
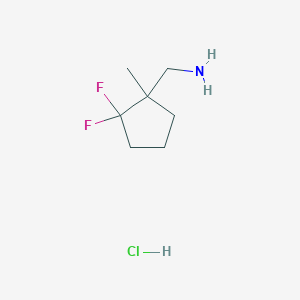

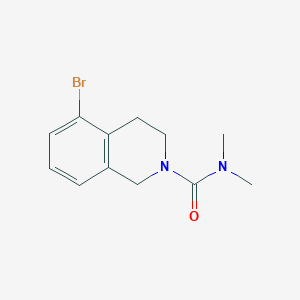
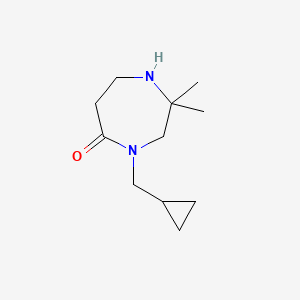
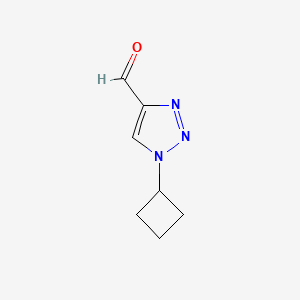
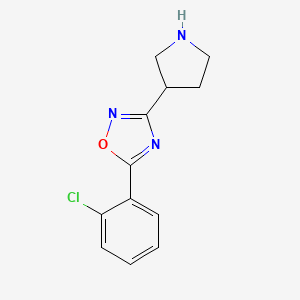
![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)